4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid
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Overview
Description
“4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid” is a chemical compound with the CAS Number: 714201-06-6 . It has a molecular weight of 350.42 . The IUPAC name for this compound is 4-[4-(9H-fluoren-9-yl)-1-piperazinyl]-4-oxobutanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H22N2O3/c24-19(9-10-20(25)26)22-11-13-23(14-12-22)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,21H,9-14H2,(H,25,26) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical and Chemical Properties Analysis
This compound has a molecular weight of 350.42 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Photochemistry and Material Science
- Photochemistry of Fluoroquinolones : A study on the photochemistry of compounds similar to the given compound, like ciprofloxacin, shows their reaction under irradiation in water and the influence of sodium sulfite or phosphate on the reaction course. This has implications for understanding the stability and behavior of such compounds under different conditions (Mella, Fasani, & Albini, 2001).
Synthesis and Characterization
- Synthesis of Antimicrobial Agents : A series of compounds structurally related to the query compound have been synthesized and evaluated for antimicrobial properties, showing significant antibacterial and weak antifungal activities (Rameshkumar, Ashokkumar, Subramanian, Ilavarasan, & Sridhar, 2003).
- Crystal Structure Analysis : The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound closely related to the query, has been studied, revealing the conformation of its molecules (Faizi, Ahmad, & Golenya, 2016).
Medicinal Applications
- Hemostatic Activity : Compounds similar to the query have been synthesized and evaluated for their influence on the blood coagulation system, indicating the potential for high hemostatic activity and low acute toxicity (Pulina, Kozhukhar, Kuznetsov, Rubtsov, & Starkova, 2017).
Antimicrobial Research
- In Vitro Antimicrobial Evaluation : Similar compounds have shown promising antimicrobial activities, which might be relevant for the development of new antimicrobial agents (Srinivasan, Shafreen, Nithyanand, Manisankar, & Pandian, 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid is falcipain 2 (FP-2) . FP-2 is a hemoglobin-degrading cysteine protease of Plasmodium falciparum, the parasite responsible for malaria . This makes FP-2 a significant target for the development of novel antimalarial drugs .
Mode of Action
The compound interacts with FP-2, inhibiting its function .
Biochemical Pathways
The inhibition of FP-2 affects the biochemical pathways involved in the degradation of hemoglobin . This disruption can prevent Plasmodium falciparum from obtaining necessary nutrients, thereby inhibiting its growth and proliferation .
Result of Action
The inhibition of FP-2 by this compound can lead to the death of Plasmodium falciparum due to starvation . This could potentially reduce the severity of malaria in infected individuals .
Properties
IUPAC Name |
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-19(9-10-20(25)26)22-11-13-23(14-12-22)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,21H,9-14H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUIBNUAZPYGAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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